TS 155-2

概要

説明

準備方法

TS 155-2は、ストレプトマイセスの特定の種によって合成されます 。その調製のための詳細な合成経路と反応条件は、文献には広く記載されていません。 この化合物は、ストレプトマイセス属を関与させる発酵プロセスを通じて生成されることが知られています 。工業生産方法は、収率と純度を最大限に高めるために、これらの発酵条件を最適化することが必要になる可能性があります。

化学反応の分析

TS 155-2は、以下を含むさまざまな化学反応を受けます。

酸化: この反応には、酸素の付加または水素の除去が含まれます。酸化のための一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。

還元: この反応には、水素の付加または酸素の除去が含まれます。還元のための一般的な試薬には、水素化アルミニウムリチウムと水素化ホウ素ナトリウムがあります。

置換: この反応には、1つの原子または原子団を別の原子または原子団で置換することが含まれます。置換のための一般的な試薬には、ハロゲンと求核剤があります。

これらの反応によって生成される主要な生成物は、使用する特定の条件と試薬によって異なります。たとえば、酸化によってヒドロキシル化誘導体が生成される可能性があり、還元によって脱酸素化された化合物が生成される可能性があります。

科学研究への応用

This compoundには、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

TS 155-2 has several scientific research applications, including:

作用機序

類似化合物との比較

生物活性

TS 155-2 is a macrocyclic lactone derivative produced by specific Streptomyces species. It has garnered attention due to its potential therapeutic applications, particularly in the inhibition of thrombin-stimulated calcium entry into cells. This article details the biological activity of this compound, including its mechanism of action, research findings, and relevant case studies.

This compound functions primarily as an inhibitor of calcium entry into cells induced by thrombin stimulation. This action is significant as it suggests potential applications in conditions where calcium signaling plays a critical role, such as in thrombosis and inflammation. The compound's ability to modulate calcium influx may also imply broader implications for cellular signaling pathways influenced by calcium dynamics.

| Property | Details |

|---|---|

| Chemical Structure | Macrocyclic lactone |

| CAS Number | 1314486-37-7 |

| Molecular Weight | 704.9 g/mol |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO |

| Target | Calcium channels (indirectly via thrombin) |

Biological Activity

Research indicates that this compound exhibits several biological activities:

Research Findings

A comprehensive literature review reveals limited but promising findings regarding this compound:

- In Vitro Studies : Preliminary in vitro assays have demonstrated that this compound can significantly inhibit calcium influx in response to thrombin stimulation, suggesting its potential utility in managing conditions associated with excessive thrombin activity .

- Case Studies : While specific case studies on this compound are sparse, related compounds exhibiting similar mechanisms have shown efficacy in clinical settings for managing cardiovascular diseases. For instance, studies on other macrocyclic lactones have highlighted their roles in modulating vascular tone and platelet function .

Future Directions

Given the preliminary evidence supporting the biological activity of this compound, future research should focus on:

- Clinical Trials : Conducting controlled clinical trials to evaluate the safety and efficacy of this compound in human subjects.

- Mechanistic Studies : Further elucidating the precise mechanisms through which this compound affects cellular signaling pathways and its interactions with various ion channels.

- Comparative Studies : Investigating the biological activity of this compound relative to other known inhibitors of thrombin-induced pathways to better understand its therapeutic potential.

特性

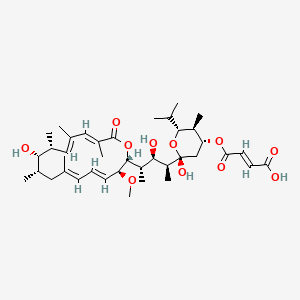

IUPAC Name |

(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H60O11/c1-21(2)36-27(8)31(48-33(42)16-15-32(40)41)20-39(46,50-36)29(10)35(44)28(9)37-30(47-11)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-26(7)38(45)49-37/h12-16,18-19,21,24-25,27-31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41)/b14-12+,16-15+,22-13+,23-18+,26-19+/t24-,25+,27-,28-,29-,30-,31+,34-,35+,36+,37+,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLOHEMXTLVMFP-ABIYTGBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)C)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/C)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)OC(=O)/C=C/C(=O)O)O)O)OC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H60O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。